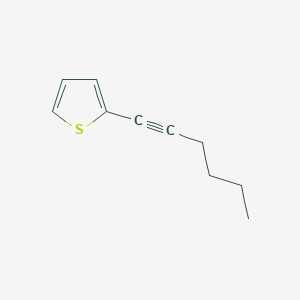

Thiophene, 2-(1-hexynyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thiophene, 2-(1-hexynyl)- is a derivative of thiophene, a five-membered heterocyclic compound containing a sulfur atom Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including Thiophene, 2-(1-hexynyl)-, can be achieved through several methods. One common approach is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent . Another method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Additionally, the Fiesselmann and Hinsberg syntheses are also significant methods for producing thiophene derivatives .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on the desired derivative and its intended application. For example, the Gewald reaction is favored for producing aminothiophene derivatives, while the Paal-Knorr synthesis is commonly used for other thiophene derivatives .

Chemical Reactions Analysis

Types of Reactions

Thiophene, 2-(1-hexynyl)- undergoes various chemical reactions, including:

Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.

Substitution: Electrophilic substitution reactions are common, where thiophene derivatives react with electrophiles to form substituted thiophenes.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Electrophilic reagents like bromine (Br2) and sulfuric acid (H2SO4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of thiophene derivatives can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiophenes .

Scientific Research Applications

Scientific Research Applications

GPCR Modulation

- A2A Adenosine Receptor Antagonists Introduction of a thiophene modification at the C8 position of an adenine scaffold converted an A2A adenosine receptor (A2AAR) agonist into an antagonist . A novel A2AAR antagonist, 2 (LJ-4517), with a Ki = 18.3 nM, was synthesized and characterized .

- Structural Insights X-ray crystallographic structures of compound 2 in complex with thermostabilized A2AAR constructs were solved, revealing that the thiophene modification and the n-hexynyl group influenced the binding mode . Unlike A2AAR agonists, compound 2 only transiently interacts with His278 7.43, either directly or via water-mediated contacts .

- Molecular Dynamics Simulation Long-timescale molecular dynamics simulations showed that the thiophene group of compound 2 stably occupied a hydrophobic subpocket in the ligand-binding site, while the truncated ribose moiety established transient contacts with His278 7.43 .

Medicinal Chemistry

- GLP-1 Receptor Agonists Condensed thiophene derivatives are used as GLP-1 receptor agonists for treating and preventing diseases where GLP-1 agonistic action is beneficial . These compounds can be represented by a general formula and may include various substituents and ring systems . The compounds can be used in pharmaceutical compositions with acceptable carriers and diluents .

- Pharmaceutical Composition Thiophene derivatives can be used in pharmaceutical compositions along with pharmaceutically acceptable carriers and diluents . These compositions are useful for treating diseases or disorders where a GLP-1 agonistic action is beneficial .

Other Applications

- Synthesis of Butadiynamides Thiophene derivatives are used in the synthesis of 1,3-butadiynamides . For example, N-ethynylated oxazolidine-2-one can be used to synthesize oxazolidine-2-one-derived 1,3-butadiynamides . Palladium-mediated cross-coupling of ynamides with 1-bromohexyne can produce corresponding 1,3-butadiynamides via a Sonogashira-type reaction .

Data Table: A2AAR Antagonist Properties

| Compound | Ki (nM) | Receptor | Interaction with His278 7.43 | Hydrophobic Subpocket Occupancy |

|---|---|---|---|---|

| 2 (LJ-4517) | 18.3 | A2AAR | Transient | Stable |

Case Studies

Case Study 1: Agonist-to-Antagonist Conversion

The modification of an adenine scaffold with a thiophene group at the C8 position resulted in the conversion of an A2AAR agonist into an antagonist . This conversion is attributed to the thiophene group occupying a hydrophobic subpocket and altering the interaction dynamics with key amino acid residues in the receptor's binding site .

Mechanism of Action

The mechanism of action of Thiophene, 2-(1-hexynyl)- involves its interaction with specific molecular targets and pathways. For example, thiophene-based compounds have been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes . The presence of functional groups like carboxylic acids, esters, amines, and amides enhances their biological activity and target recognition .

Comparison with Similar Compounds

Thiophene, 2-(1-hexynyl)- can be compared with other thiophene derivatives, such as:

Thiophene, 2-(2-thienyl)-: Known for its use in organic electronics and materials science.

Thiophene, 2-(3-thienyl)-: Investigated for its potential biological activities.

Thiophene, 2-(4-thienyl)-: Utilized in the development of organic semiconductors and other advanced materials

Biological Activity

Thiophene, 2-(1-hexynyl)-, a derivative of thiophene featuring a hexynyl substituent at the 2-position, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an in-depth exploration of its biological activity, mechanisms of action, and comparative analysis with other thiophene derivatives.

Overview of Thiophene Derivatives

Thiophenes are five-membered aromatic rings containing sulfur, known for their stability and reactivity. The introduction of various substituents can significantly alter their biological properties. Thiophene, 2-(1-hexynyl)- is particularly notable due to its unique structure that facilitates interactions with biological molecules.

Thiophene, 2-(1-hexynyl)- has been investigated for its ability to interact with specific molecular targets:

- Enzyme Inhibition : It has been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory processes. This inhibition suggests potential anti-inflammatory properties.

- Receptor Modulation : Research indicates that thiophene derivatives can modulate G protein-coupled receptors (GPCRs). For instance, modifications to the thiophene structure can convert agonists into antagonists for receptors like the A2A adenosine receptor (A2AAR), demonstrating its versatility in therapeutic applications .

Biological Activities

The biological activities of thiophene, 2-(1-hexynyl)- include:

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits significant antimicrobial activity against various pathogens.

- Antioxidant Activity : Thiophene derivatives have been shown to possess antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases.

- Anticancer Potential : Certain studies indicate that thiophene derivatives may have anticancer properties, although more research is needed to fully elucidate these effects.

Comparative Analysis with Other Thiophene Derivatives

Thiophene, 2-(1-hexynyl)- can be compared with other thiophene derivatives based on their biological activities:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| Thiophene, 2-(2-thienyl) | Used in organic electronics | Not extensively studied for biological activity |

| Thiophene, 2-(3-thienyl) | Investigated for potential activities | Similar mechanisms as other thiophenes |

| Thiophene, 2-(4-thienyl) | Utilized in organic semiconductors | Limited biological data available |

Case Studies and Research Findings

- Antiviral Activity : A study evaluated the antiviral activity of various thiophene derivatives against Ebola virus pseudotypes. The results indicated that certain thiophenes maintained significant antiviral effects, suggesting their potential as therapeutic agents against viral infections .

- G Protein-Coupled Receptor Interaction : A detailed structural analysis revealed how thiophene modifications can influence receptor interactions. For example, a thiophene-modified compound was shown to act as a neutral antagonist for the A2AAR by stabilizing specific contacts within the receptor binding pocket .

- Drug Development Insights : A review highlighted FDA-approved drugs containing thiophene rings and their mechanisms. This analysis revealed that many thiophene-based drugs are effective across various therapeutic domains including cardiovascular and anti-inflammatory treatments .

Properties

CAS No. |

19482-59-8 |

|---|---|

Molecular Formula |

C10H12S |

Molecular Weight |

164.27 g/mol |

IUPAC Name |

2-hex-1-ynylthiophene |

InChI |

InChI=1S/C10H12S/c1-2-3-4-5-7-10-8-6-9-11-10/h6,8-9H,2-4H2,1H3 |

InChI Key |

JHAPZNGZVACYLE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC#CC1=CC=CS1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.